Diquafosol

Catalog No.
S584246
CAS No.
59985-21-6
M.F
C18H26N4O23P4
M. Wt
790.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diquafosol

CAS Number

59985-21-6

Product Name

Diquafosol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C18H26N4O23P4

Molecular Weight

790.3 g/mol

InChI

InChI=1S/C18H26N4O23P4/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1

InChI Key

NMLMACJWHPHKGR-NCOIDOBVSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O

Synonyms

diquafosol, INS 365, INS-365, INS365

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O

Mechanism of Action

Diquafosol belongs to a class of drugs called P2Y2 agonists. These drugs mimic the activity of a naturally occurring molecule in the body called adenosine triphosphate (ATP) by binding to P2Y2 receptors. When diquafosol binds to these receptors, it stimulates the production of aqueous tears and mucin from the lacrimal gland and goblet cells in the conjunctiva, respectively []. This leads to a thicker, more stable tear film, which helps to alleviate the symptoms of dry eye disease.

Treatment of Dry Eye Disease

Several clinical trials have investigated the efficacy and safety of diquafosol in treating dry eye disease. These studies have shown that diquafosol is effective in improving tear film stability, reducing dry eye symptoms, and improving ocular surface health [, , ]. Additionally, research suggests that diquafosol may be beneficial for specific populations, such as children wearing orthokeratology lenses and patients undergoing cataract surgery [, ].

Other Potential Applications

Beyond dry eye disease, researchers are exploring the potential of diquafosol for other ophthalmic conditions. Some studies suggest that diquafosol may be beneficial in managing ocular surface inflammation and improving wound healing after corneal injury [, ]. However, further research is needed to confirm these findings and establish the safety and efficacy of diquafosol for these other applications.

Diquafosol is a synthetic small molecule primarily used as an ophthalmic solution for treating dry eye disease (DED), particularly associated with keratoconjunctival disorders. It functions as a selective agonist for the P2Y2 receptor, which is involved in the regulation of mucin and aqueous fluid secretion in the ocular surface tissues. The chemical formula for diquafosol is C18H26N4O23P4C_{18}H_{26}N_{4}O_{23}P_{4}, and it has a molecular weight of approximately 790.31 g/mol .

  • Diquafosol works by activating a specific receptor on the surface of lacrimal gland cells, known as the P2Y2 purinogenic receptor [, ].
  • This activation stimulates the production of tears and mucin, which are essential components of a healthy tear film and help lubricate the eye [, ].
  • Diquafosol is generally well-tolerated, with eye irritation being the most common side effect reported in clinical studies [, ].
  • No data on extensive safety profiles or specific hazards associated with diquafosol are available in publicly accessible resources.

Diquafosol's mechanism of action involves the stimulation of P2Y2 receptors, leading to increased intracellular signaling pathways that promote mucin secretion and tear film stability. Upon binding to these receptors, diquafosol induces the formation of inositol trisphosphate, resulting in calcium mobilization and subsequent activation of various kinases such as extracellular signal-regulated kinases (ERK) and p90 ribosomal S6 kinase (RSK) . This cascade ultimately enhances chloride ion transport across epithelial cells, which is crucial for maintaining osmotic balance and hydration of the ocular surface .

Diquafosol exhibits significant biological activity in reducing inflammation and apoptosis in corneal epithelial cells. In vitro studies have shown that diquafosol treatment lowers reactive oxygen species (ROS) levels and decreases pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. These effects contribute to its therapeutic efficacy in alleviating symptoms associated with dry eye conditions . In animal models, diquafosol has been observed to significantly improve corneal staining scores and tear break-up time, indicating enhanced ocular surface health .

The synthesis of diquafosol involves several steps that include the construction of its complex phosphonic acid backbone and the incorporation of various functional groups to achieve its pharmacological properties. The detailed synthetic pathway typically includes:

  • Formation of the tetrahydropyrimidine ring.
  • Introduction of hydroxyl groups at specific positions.
  • Phosphorylation steps to yield the final product.
    The exact synthetic methods are proprietary but are based on established organic synthesis techniques involving phosphoric acid derivatives and carbohydrate chemistry .

Diquafosol is primarily utilized in ophthalmology for:

  • Treatment of dry eye disease: It is effective in improving symptoms related to dry eye by enhancing tear film stability through increased mucin secretion.
  • Post-operative care: Diquafosol has shown efficacy in managing dry eye symptoms following cataract surgery, outperforming traditional artificial tears in some studies .
  • Research applications: Its mechanism of action provides insights into receptor-mediated signaling pathways related to ocular health.

Studies have demonstrated that diquafosol interacts with various ocular tissues, particularly influencing tear film composition through its action on P2Y2 receptors located on conjunctival and corneal epithelial cells. Interaction studies indicate that diquafosol can synergistically enhance the effects of other treatments for dry eye when used in combination with agents like sodium hyaluronate . Further research is ongoing to explore potential interactions with other pharmacological agents.

Diquafosol shares similarities with several other compounds used in ophthalmology, particularly those aimed at treating dry eye conditions. Below are some comparable compounds:

CompoundMechanism of ActionUnique Features
Sodium HyaluronateProvides lubrication and hydrationNatural polymer, widely used as an artificial tear
Cyclosporine AImmunomodulatory agent that reduces inflammationUsed for moderate to severe dry eye disease
LifitegrastIntegrin antagonist that inhibits T-cell activationTargets inflammation directly at the immune level
TrehaloseProtects cells from desiccation and oxidative stressSugar-based compound with protective properties

Diquafosol's unique mechanism as a P2Y2 receptor agonist distinguishes it from these other treatments, which may focus more on lubrication or immune modulation rather than enhancing mucin production directly .

The initial step involves the preparation of uridine diphosphate disodium through condensation of uridine monophosphate disodium with disodium hydrogen phosphate dodecahydrate [2]. This reaction utilizes 1,3-dimethyl-2-chloroimidazoline hexafluorophosphate as the condensing agent in the presence of imidazole at controlled temperatures of 55°C [2]. The reaction proceeds through an activated phosphate intermediate that facilitates the formation of the phosphate-phosphate bond [2].

The subsequent step involves the condensation of uridine diphosphate disodium with itself in the presence of magnesium chloride hexahydrate and 4-dimethylaminopyridine [2]. This condensation utilizes 1,3-dimethyl-2-chloroimidazoline chloride and imidazole as the second condensing agent system [2]. The reaction temperature is maintained at 55°C to optimize the formation of the tetraphosphate linkage while minimizing side reactions [2].

Alternative synthetic approaches have been developed utilizing different condensing agents and reaction conditions [7]. One notable method employs a green chemistry approach that conducts all reactions in aqueous media without requiring anhydrous conditions [7]. This method eliminates the need for toxic tri-n-butylamine and reduces the complexity of the manufacturing process [7].

The synthesis can also be performed using phosphorimidazolide intermediates, which provide rapid and efficient coupling reactions [12]. These intermediates are formed through the activation of nucleoside phosphates with imidazole derivatives, followed by condensation with the appropriate nucleotide partner [12]. The phosphorimidazolide method offers advantages in terms of reaction speed and compatibility with aqueous conditions [12].

Optimization of Condensation and Phosphorylation Reactions

The optimization of condensation reactions for diquafosol tetrasodium synthesis focuses on several critical parameters including temperature control, reagent stoichiometry, and reaction timing [1] [2]. Temperature optimization studies demonstrate that reactions conducted at 55°C provide the optimal balance between reaction rate and product selectivity [2]. Lower temperatures result in incomplete conversion, while higher temperatures promote decomposition and side product formation [2].

The molar ratio of condensing agents plays a crucial role in reaction efficiency [2]. The optimal molar ratio of 1,3-dimethyl-2-chloroimidazoline chloride to imidazole to uridine diphosphate to magnesium chloride hexahydrate to 4-dimethylaminopyridine has been established as 2.0:4.0:1.0:1.5:0.03 [2]. This ratio ensures complete activation of the phosphate groups while preventing excessive side reactions [2].

Reaction timing optimization reveals that the first condensation step requires 30 minutes at 40°C followed by 4 hours at 55°C for completion [2]. The second condensation step proceeds for 40 minutes at 40°C followed by 4 hours at 55°C [2]. Extended reaction times beyond these optimized periods do not significantly improve yields but increase the formation of degradation products [2].

The phosphorylation mechanism involves the formation of reactive phosphate intermediates through the action of condensing agents [21] [22]. The condensing agents activate the phosphate groups by forming mixed anhydrides that are susceptible to nucleophilic attack by the hydroxyl groups of the target nucleotide [21]. The presence of magnesium ions facilitates the condensation by coordinating with the phosphate groups and enhancing their electrophilicity [22].

Solvent optimization studies indicate that aqueous acetonitrile mixtures provide superior reaction conditions compared to purely organic or aqueous media [2] [7]. The optimal acetonitrile concentration is 50% by volume, which provides adequate solubility for all reactants while maintaining the stability of the phosphate intermediates [2]. The use of water-based reaction systems offers environmental advantages and simplifies product isolation procedures [7].

Reaction ParameterOptimal ConditionEffect on Yield
Temperature55°C45% overall yield [1]
Acetonitrile concentration50% v/vEnhanced solubility [2]
Reaction time (Step 1)4 hoursComplete conversion [2]
Reaction time (Step 2)4 hoursMinimal side products [2]
Magnesium chloride ratio1.5 equivalentsOptimal activation [2]

Impurity Profiling and Control Strategies

The impurity profile of diquafosol tetrasodium synthesis includes several categories of related substances that require careful monitoring and control [6] [15] [16]. The major impurities are classified as degradation products, synthetic intermediates, and starting material residues [6]. Impurity A, Impurity B, and Impurity C represent the primary degradation impurities formed during synthesis and storage [6].

High-performance liquid chromatography analysis reveals that Impurity B is the most significant degradation product, forming under acidic conditions with concentrations reaching up to 5.9% in stressed samples [6]. Impurity C forms under both acidic and oxidative conditions, typically present at levels below 0.3% under normal manufacturing conditions [6]. Impurity A appears primarily under oxidative stress conditions and remains below 0.1% in properly controlled synthesis [6].

The analytical method for impurity determination employs ion-pair reverse-phase high-performance liquid chromatography with ultraviolet detection [6] [16]. The method demonstrates excellent specificity with baseline resolution of all impurities from the main component [6]. The limit of quantification is established at 0.05% for all related substances, with a limit of detection of 0.02% [6] [16].

Control strategies for impurity management include careful monitoring of reaction conditions, particularly pH and temperature control [6] [16]. The synthesis is conducted under slightly alkaline conditions to minimize acid-catalyzed degradation pathways [2]. Temperature control prevents thermal degradation that leads to the formation of oligomeric impurities [2].

Purification strategies rely heavily on anion-exchange chromatography for the separation of diquafosol tetrasodium from related impurities [1] [25]. The use of strong anion-exchange resins such as HZ-201 provides effective separation based on the charge differences between the target compound and impurities [1] [2]. The purification process involves sequential washing with sodium chloride solutions of varying concentrations and pH values [1] [2].

Impurity TypeTypical Level (%)Formation ConditionsControl Method
Impurity A<0.1Oxidative stressTemperature control [6]
Impurity B<0.3Acidic conditionspH monitoring [6]
Impurity C<0.3Acid/oxidativeEnvironmental control [6]
Starting materials<0.1Incomplete reactionReaction optimization [1]

Green Chemistry Approaches in Large-Scale Production

Green chemistry approaches for diquafosol tetrasodium manufacturing focus on reducing environmental impact while maintaining product quality and yield [7] [24] [31]. The most significant advancement involves the development of aqueous reaction systems that eliminate the need for anhydrous conditions and toxic organic solvents [7]. This approach reduces waste generation and simplifies equipment requirements for large-scale production [7].

The aqueous synthesis method operates under ambient atmospheric conditions, eliminating the need for extensive drying of raw materials and equipment [7]. All reactions are conducted in water-acetonitrile mixtures, reducing the consumption of organic solvents by approximately 70% compared to traditional anhydrous methods [7]. The elimination of tri-n-butylamine from the process removes a significant source of toxic waste [7].

Energy efficiency improvements are achieved through optimized reaction temperatures and simplified purification procedures [7] [24]. The aqueous method operates at lower temperatures compared to anhydrous processes, reducing energy consumption for heating and cooling [7]. The simplified workup procedures eliminate multiple recrystallization steps, further reducing energy requirements [7].

Waste reduction strategies include the implementation of solvent recovery systems for acetonitrile recycling [2] [7]. The recovered acetonitrile maintains sufficient purity for reuse in subsequent reactions, reducing raw material consumption and waste generation [2]. The aqueous waste streams are more environmentally benign and easier to treat compared to organic solvent wastes [7].

The green chemistry approach also incorporates improved atom economy through optimized stoichiometry and reaction conditions [31]. The molar ratios of reactants are carefully balanced to minimize excess reagent consumption while maintaining high yields [2] [7]. This optimization reduces the generation of byproducts and simplifies purification requirements [7].

Biocatalytic approaches represent an emerging area for sustainable nucleotide synthesis [31] [38]. Enzymatic phosphorylation methods offer high selectivity and operate under mild reaction conditions [38]. These methods eliminate the need for toxic chemical activating agents and operate in aqueous media at moderate temperatures [38].

The implementation of continuous manufacturing processes provides additional environmental benefits through improved process efficiency and reduced waste generation [26]. Continuous processes operate at steady-state conditions that minimize batch-to-batch variations and reduce overall energy consumption [26]. The integration of real-time monitoring systems enables precise control of reaction parameters, further improving efficiency and reducing waste [26].

Green Chemistry PrincipleImplementationEnvironmental Benefit
Aqueous reaction mediaWater-based synthesis [7]70% solvent reduction
Solvent recoveryAcetonitrile recycling [2]Reduced raw material use
Atom economyOptimized stoichiometry [7]Minimized waste generation
Energy efficiencyLower temperature operation [7]Reduced energy consumption
BiocatalysisEnzymatic methods [38]Elimination of toxic reagents

Physical Description

Solid

XLogP3

-9.1

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

10

Exact Mass

789.99383108 g/mol

Monoisotopic Mass

789.99383108 g/mol

Heavy Atom Count

49

UNII

7828VC80FJ

Other CAS

59985-21-6

Wikipedia

Diquafosol

Dates

Last modified: 04-14-2024
FDA Thailand: DIQUAS (diquafosol) ophthalmic solution / drops

Explore Compound Types